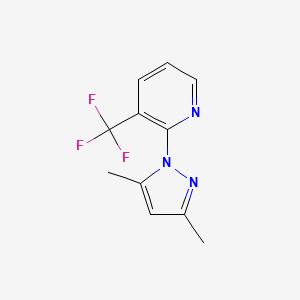
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine, also known as 3,5-dimethyl-1H-pyrazol-1-yl-3-trifluoromethylpyridine, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a ligand for coordination chemistry, as a catalyst for organic reactions, and as a drug in medicinal chemistry. It has also been studied for its potential as an insecticide. This compound is a colorless liquid with a boiling point of 152°C and a melting point of -20°C.
Applications De Recherche Scientifique
Complex Compounds Synthesis and Properties
The chemistry of compounds containing pyridine and pyrazole derivatives, such as "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively reviewed, highlighting their preparation, properties, and the synthesis of complex compounds. These derivatives exhibit a range of properties, including spectroscopic features, structures, magnetic characteristics, biological, and electrochemical activities. Such comprehensive analysis aids in identifying potential areas of research, especially in the synthesis of novel analogues and exploration of their applications (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors Design
Pyrazolo[3,4-b]pyridine, a core structure related to "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively utilized in the design of kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it a valuable scaffold. This scaffold's significance is highlighted in patents and research articles, indicating its potential in inhibitor activity, intellectual property advantages, and synthetic flexibility (Wenglowsky, 2013).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, have shown a wide range of biological activities, including anticancer, anti-infectious, anti-inflammatory, and diagnostic applications. The structure-activity relationship (SAR) studies on these scaffolds underscore their potential in drug discovery, urging medicinal chemists to further explore these structures for developing potent drug candidates (Cherukupalli et al., 2017).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, including "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," plays a crucial role in medicinal chemistry due to their presence in various biologically active compounds. These heterocycles are utilized as synthons in organic synthesis and exhibit a wide array of biological activities. Efficient synthetic pathways have been developed for these compounds, highlighting their significance in the design of new biological agents (Dar & Shamsuzzaman, 2015).
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-8(2)17(16-7)10-9(11(12,13)14)4-3-5-15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKDLIYEIHYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)
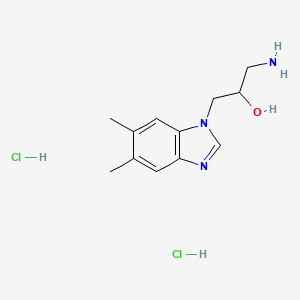
![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
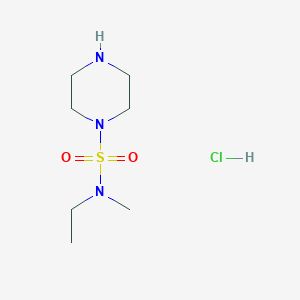
![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)
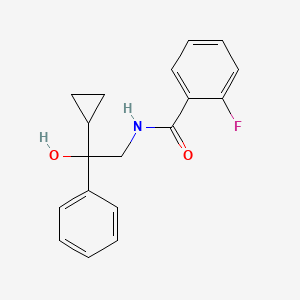
![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)
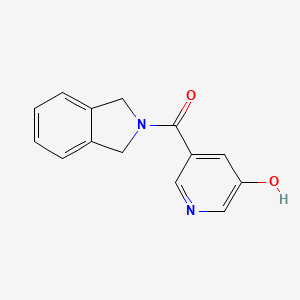
![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)

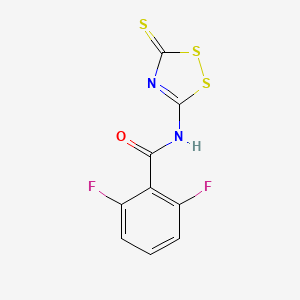
![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)